molecular formula C10H10ClNO B184187 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole CAS No. 62353-37-1

5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole

Cat. No. B184187
CAS RN: 62353-37-1
M. Wt: 195.64 g/mol
InChI Key: WLLQJFBIUIVVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a versatile molecule that can be modified to create derivatives with different properties, making it a promising candidate for drug development. In

Mechanism Of Action

The mechanism of action of 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.

Biochemical And Physiological Effects

5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole is its versatility. It can be easily modified to create derivatives with different properties, making it a promising candidate for drug development. Additionally, it has been shown to have low toxicity in animal models, making it a relatively safe compound to work with in the lab. However, one limitation of 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole. One area of research is the development of derivatives with improved properties, such as increased solubility or better selectivity for certain enzymes or proteins. Another area of research is the development of new applications for this compound, such as its potential use in the treatment of other neurological disorders or viral infections. Additionally, further research is needed to fully understand the mechanism of action of 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole and its potential side effects.

Synthesis Methods

The synthesis of 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole is a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing this compound is the Huisgen cycloaddition reaction, which involves the reaction of an alkyne and an azide to form a 1,2,3-triazole intermediate. This intermediate is then reacted with an aldehyde to form the final product.

Scientific Research Applications

5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

62353-37-1

Product Name

5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

5-(chloromethyl)-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C10H10ClNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

WLLQJFBIUIVVSH-UHFFFAOYSA-N

SMILES

C1C(ON=C1C2=CC=CC=C2)CCl

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)CCl

Origin of Product

United States

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